molecular formula C14H9ClF3NO2 B1472926 Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate CAS No. 1432053-86-5

Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate

Cat. No.: B1472926
CAS No.: 1432053-86-5
M. Wt: 315.67 g/mol
InChI Key: NDTSEQBEAGTZSU-UHFFFAOYSA-N
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Description

Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate is a synthetic organic compound characterized by a pyridine ring substituted with chlorine and trifluoromethyl groups at the 6- and 4-positions, respectively. This pyridyl moiety is linked via a benzoate ester group (methyl ester at the para position). Such structural features are common in agrochemicals and pharmaceuticals, where trifluoromethyl and chloro groups enhance metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSEQBEAGTZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148438
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432053-86-5
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClF3NO2C_{15}H_{12}ClF_3NO_2. The compound features a benzoate moiety linked to a pyridine ring that carries a trifluoromethyl group and a chlorine substituent. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability, while the pyridine nitrogen can participate in hydrogen bonding with biological macromolecules.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could influence receptor activity, affecting signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits notable herbicidal properties. Its efficacy as a herbicide is linked to its ability to disrupt plant growth by inhibiting key metabolic processes.

Key Findings:

  • Herbicidal Efficacy: In various studies, this compound has shown significant herbicidal activity against a range of weed species, making it a candidate for agricultural applications .
  • Pharmacological Potential: Preliminary pharmacological assessments suggest potential applications in treating diseases related to metabolic dysregulation, although further studies are required for validation .

Case Studies and Research Findings

  • Herbicidal Activity : A study demonstrated that this compound effectively inhibited the growth of several weed species at concentrations as low as 10 µM. The mechanism was hypothesized to involve interference with photosynthetic pathways .
  • Toxicological Assessment : Toxicity studies revealed that the compound exhibited low acute toxicity in non-target organisms, suggesting a favorable safety profile for agricultural use. In laboratory tests, it showed no significant impact on beneficial insects at recommended application rates.
  • Pharmacokinetics : Research into the pharmacokinetic properties indicated that the compound is rapidly absorbed and metabolized in vivo, leading to the formation of several metabolites that may also possess biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Herbicidal EfficacySignificant growth inhibition in weeds
ToxicityLow acute toxicity in non-target organisms
Metabolic ImpactPotential modulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonylurea herbicides and other methyl benzoate derivatives. Below is a detailed comparison with three analogous compounds from pesticide literature ():

Table 1: Structural and Functional Comparison

Compound Name Substituents on Heterocycle Functional Groups Primary Use
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate 6-Cl, 4-CF₃ on pyridine Benzoate ester, pyridine Unknown (likely agrochemical)
Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)...) 4-(dimethylamino), 6-(CF₃CH₂O) Sulfonylurea, triazine, benzoate Herbicide (sulfonylurea class)
Ethametsulfuron methyl ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)... 4-ethoxy, 6-(methylamino) Sulfonylurea, triazine, benzoate Herbicide (sulfonylurea class)
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)...) 4-methoxy, 6-methyl Sulfonylurea, triazine, benzoate Herbicide (sulfonylurea class)

Key Observations:

Structural Divergence :

  • The target compound features a pyridine core , whereas the analogs (e.g., triflusulfuron methyl ester) incorporate a triazine ring linked to sulfonylurea groups. This distinction impacts biological activity: sulfonylureas inhibit acetolactate synthase (ALS) in plants, while pyridine-based compounds may target different pathways .
  • The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and resistance to enzymatic degradation, a trait shared with triflusulfuron methyl ester .

Functional Group Influence :

  • All compounds include a methyl benzoate moiety, which aids in solubility and systemic translocation in plants. However, the position of substitution varies: the target compound has a para-substituted benzoate, while sulfonylurea analogs feature ortho-substituted sulfonylurea linkages .

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) are potent at low application rates (1–50 g/ha) due to ALS inhibition.

Stability and Environmental Impact: The chloro and trifluoromethyl groups in the target compound likely confer greater environmental persistence compared to methoxy or ethoxy substituents in ethametsulfuron or metsulfuron methyl esters.

Preparation Methods

Synthesis of the Key Pyridyl Intermediate: 6-Chloro-4-(trifluoromethyl)pyridin-2-yl Derivatives

The pyridine moiety bearing chloro and trifluoromethyl substituents is a critical intermediate for the target compound. Its preparation typically involves halogenation and trifluoromethylation steps on a pyridine scaffold.

  • Reduction of Azidomethyl Precursors:
    A reported method synthesizes (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine by reduction of 2-(azidomethyl)-6-chloro-4-(trifluoromethyl)pyridine using zinc powder and ammonium chloride in ethanol/water at room temperature for 2 hours, achieving a high yield of 96%. This intermediate can be further functionalized toward the benzoate derivative.

  • Chlorination and Trifluoromethylation:
    Related pyrimidine derivatives with chloro and trifluoromethyl groups have been synthesized by heating reactants at 80–100 °C with diisopropylethylamine, followed by aqueous work-up and extraction, yielding chloro-trifluoromethyl pyrimidines in yields around 90%. Although this example is for pyrimidines, similar conditions apply for pyridine analogues.

Coupling Strategies to Form the Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate

The key step in synthesizing the target compound is the formation of the bond between the substituted pyridine and the methyl benzoate moiety.

  • Suzuki Coupling Approach:
    A well-established method involves Suzuki-Miyaura cross-coupling of halogenated pyridine derivatives with boronic acid derivatives of methyl benzoate. For example, 2,4-dichloropyrimidine underwent Suzuki coupling with 3-pyridyl boronic acid to afford 2-chloro-4-(pyridin-3-yl)pyrimidine with high conversion and yield (90% conversion, 80% isolated yield). By analogy, halogenated 6-chloro-4-(trifluoromethyl)pyridine could be coupled with methyl 4-boronobenzoate under similar palladium-catalyzed conditions.

  • Use of Palladium Catalysts:
    Palladium-catalyzed amination and coupling reactions are common for constructing such heteroaryl-aryl bonds. For instance, Pd-catalyzed reactions of 4-chloro-3-nitropyridine derivatives with anilines or other nucleophiles have been reported to form aminopyridines, which can be further elaborated.

Esterification and Functional Group Transformations

  • Direct Esterification and Protection Strategies:
    The methyl ester group on the benzoate moiety can be introduced either by starting with methyl 4-bromobenzoate or by esterification of the corresponding acid. Protection of amine functionalities using Boc or other acid-labile groups is common to avoid side reactions during coupling.

  • Grignard Reactions for Side Chain Modification:
    In some synthetic routes, acylpyridinium intermediates formed by reaction of chloro-trifluoromethylbenzoyl chlorides with pyridine derivatives are treated with methylmagnesium bromide to install methyl ketone functionalities, which can be further transformed.

Summary of Representative Preparation Data

Step/Compound Reaction Conditions Yield (%) Notes
Reduction of azidomethyl pyridine to amine Zn powder, NH4Cl, EtOH/H2O, rt, 2 h 96 High yield, mild conditions
Chlorination and trifluoromethylation of pyridine 80–100 °C, diisopropylethylamine, aqueous work-up ~90 Efficient halogenation/trifluoromethylation
Suzuki coupling of dichloropyrimidine with boronic acid Pd catalyst, base, solvent, 80–100 °C 80 High regioselectivity, no bis-adducts
Pd-catalyzed amination/hydrogenation Pd/C or Pd/Al2O3, ammonium formate, reflux Variable Used for functionalization of pyridine derivatives

Research Findings and Mechanistic Insights

  • The use of diisopropylethylamine as a base in halogenation/trifluoromethylation steps improves selectivity and yield by scavenging acids formed during the reaction.

  • Palladium-catalyzed cross-couplings are favored for their mild conditions and tolerance to functional groups like esters and halides, enabling efficient construction of the biaryl linkage.

  • Reduction of azides to amines using zinc and ammonium chloride is a gentle method that avoids harsher reducing agents, preserving sensitive substituents like chloro and trifluoromethyl groups.

  • Ester groups are stable under the described coupling conditions, but care is taken to avoid transesterification by selecting appropriate solvents (e.g., methanol for methyl esters).

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including coupling reactions between substituted pyridine and benzoate precursors. Key steps may include:

  • Suzuki-Miyaura cross-coupling to attach the pyridyl moiety to the benzoate core under palladium catalysis .
  • Esterification using methanol under acidic conditions to form the methyl ester . Optimization requires monitoring reaction temperature (e.g., 60–80°C for coupling) and solvent selection (e.g., DMF or THF). Purity is enhanced via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic methods?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, focusing on the trifluoromethyl group’s orientation and pyridyl-benzoate dihedral angles .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify aromatic proton environments and 19F^{19}F NMR for trifluoromethyl resonance. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What analytical techniques are critical for assessing purity and stability during storage?

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities.
  • Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH) assess hygroscopicity and degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in catalytic transformations?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridyl ring, facilitating nucleophilic aromatic substitution (e.g., amination). The chloro substituent directs regioselectivity in cross-coupling reactions, as demonstrated by DFT studies on analogous compounds . Kinetic experiments (e.g., monitoring by 19F^{19}F NMR) can quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for structurally related analogs?

Discrepancies may arise from:

  • Solubility differences : Use standardized DMSO stock solutions with sonication to ensure homogeneity in bioassays.
  • Assay variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and employ orthogonal assays (e.g., fluorescence polarization vs. SPR) . Meta-analyses of structure-activity relationships (SAR) for pyridyl-benzoate derivatives can clarify trends .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Model interactions with enzymes like kinases or cytochrome P450, using crystal structures from the PDB (e.g., 4AKE).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with the benzoate ester .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • LC-MS/MS identifies hydrolytic degradation products (e.g., free benzoic acid) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Isotope labeling (18O^{18}O-H2_2O) traces ester bond cleavage mechanisms .

Methodological Considerations

Q. How to design controlled experiments for comparing this compound’s efficacy against fluorinated analogs?

  • Use a parallel synthesis approach to generate analogs with systematic substitutions (e.g., -CF3_3 vs. -OCH3_3).
  • Employ dose-response curves (IC50_{50}) in enzyme inhibition assays, normalizing data to positive controls (e.g., staurosporine for kinases) .

Q. What crystallographic challenges arise from the compound’s flexibility, and how are they addressed?

  • Conformational flexibility in the pyridyl-benzoate linkage may reduce crystal quality. Mitigate via:
  • Co-crystallization with stabilizing agents (e.g., cyclodextrins).
  • Low-temperature data collection (100 K) to minimize thermal motion .

Data Analysis and Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?

  • Free energy perturbation (FEP) : Refine force field parameters (e.g., AMBER) to better model trifluoromethyl interactions.
  • WaterMap analysis identifies displaced water molecules in binding pockets that are not accounted for in docking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate

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